molecular formula C21H17ClN2O4S B11252169 6-chloro-N-phenyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-N-phenyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11252169
M. Wt: 428.9 g/mol
InChI Key: ZQUFPWVNNGDUSP-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-CHLORO-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloro substituent, and a benzoxazine ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an ortho-aminophenol derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions. This can be accomplished by reacting the benzoxazine intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Chlorination: The chloro substituent is introduced through chlorination reactions, typically using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions. This can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of 4-(BENZENESULFONYL)-6-CHLORO-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-6-CHLORO-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the chloro substituent or the benzoxazine ring, resulting in the formation of reduced derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

    Amidation: Ammonia, primary amines, and secondary amines are typical reagents for amidation reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced benzoxazine compounds, substituted derivatives, and various amide derivatives.

Scientific Research Applications

4-(BENZENESULFONYL)-6-CHLORO-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules

    Biological Studies: Researchers use the compound to study its interactions with enzymes, receptors, and other biological macromolecules. This helps in understanding its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound is used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro substituent and benzoxazine ring contribute to the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with biological macromolecules, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide Derivatives: Compounds like 4-(2-AMINOETHYL)BENZENESULFONAMIDE share structural similarities and exhibit similar biological activities.

    Chlorobenzoxazine Derivatives: Compounds with a chlorobenzoxazine core structure, such as 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, are structurally related and may exhibit comparable reactivity.

    Carboxamide Derivatives: Compounds containing the carboxamide functional group, such as N-phenyl-2-carboxamide, share similar chemical properties and reactivity.

Uniqueness

4-(BENZENESULFONYL)-6-CHLORO-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the combination of its benzenesulfonyl group, chloro substituent, and benzoxazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H17ClN2O4S

Molecular Weight

428.9 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-chloro-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C21H17ClN2O4S/c22-15-11-12-19-18(13-15)24(29(26,27)17-9-5-2-6-10-17)14-20(28-19)21(25)23-16-7-3-1-4-8-16/h1-13,20H,14H2,(H,23,25)

InChI Key

ZQUFPWVNNGDUSP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)Cl)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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